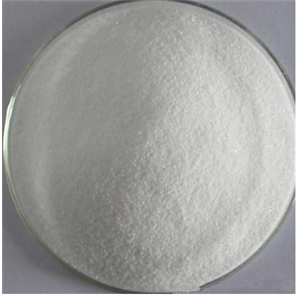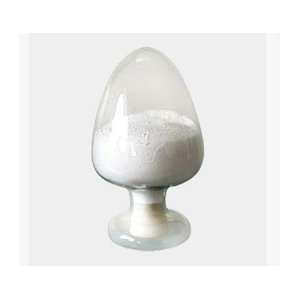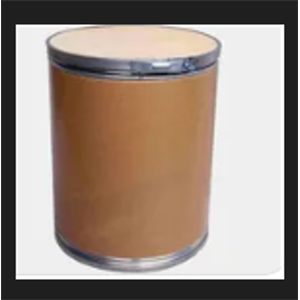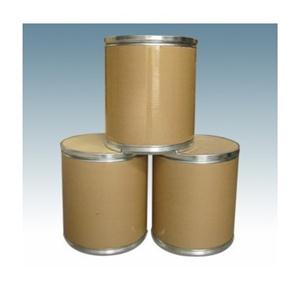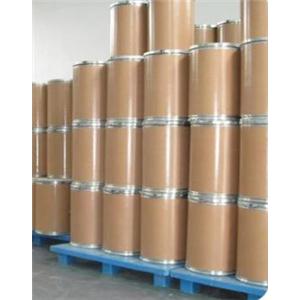Cas no 497-76-7 (Arbutin)
アルブチン(Arbutin)は、ハイドロキノンとグルコースが結合したグリコシド化合物で、チロシナーゼ阻害作用によりメラニン生成を抑制する効果があります。主に美白化粧品や医薬品に使用され、その安定性と低刺激性が特徴です。他の美白成分と比較して、光感受性が低く、日中でも使用可能です。また、抗酸化作用も併せ持ち、肌の老化防止にも寄与します。化学的にはβ-アルブチンとα-アルブチンの異性体が存在し、β型がより高い効果を示します。適切な濃度で配合することで、安全性と有効性を両立させることが可能です。
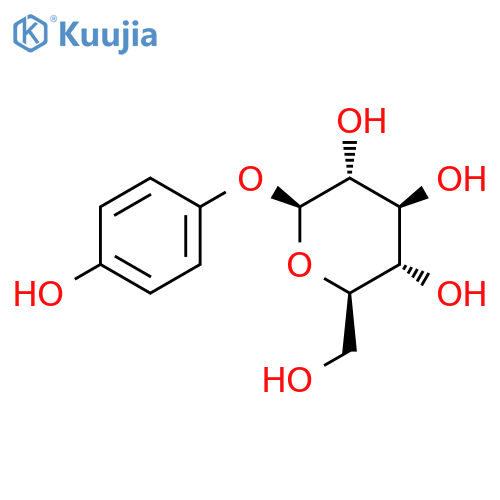
Arbutin structure
商品名:Arbutin
Arbutin 化学的及び物理的性質
名前と識別子
-
- Arbutin
- 4-HYDROXYPHENYL-BETA-D-GLUCOPYRANOSIDE
- ARBUTOSIDE
- B-D-GLUCOPYRANOSIDE, 4-HYDROXYPHENYL
- HYDROQUINONE-BETA-D-GLUCOPYRANOSIDE
- HYDROQUINONE-BETA-D-GLUCOSIDE
- P-ARBUTIN
- URSIN
- UVASOL
- 4-hydroxyphenyl-beta-d-glucopyranosid
- beta-arbutin
- Arbutosie
- Arbutus extract
- Uresol
- ARBUTIN CRYSTALLINE SYNTHETIC
- ARBUTIN:B-D-GLUCOPYRANOSIDE, 4-HYDROXYPHENYL,
- Hydroquinone glucose
- .beta.-D-Glucopyranoside, 4-hydroxyphenyl
- 4-hydroxyphenyl-á-d-glucopyranoside
- hydroquinone O-β-D-glucopyranoside
- ARBUTIN(P) PrintBack
- ARBUTIN(RG)
- 4-Hydroxyphenyl Beta-D-Glucopyranoside
- 4-Hydroxyphenyl β-D-Glucopyranoside
- 4-Hydroxyphenyl-β-D-glucopyranoside
- 4-Hydroxyphenyl-β-D-glucopyranosidep
- hydroquinone O-beta-D-glucopyranoside
- Hydroquinoneβ-D-glucopyranoside
- Hydroquinone-β-D-glucopyranoside
- Hydroquinone-β-D-glucoside
- β-Arbutin
- Hydroquinone β-D-glucopyranoside
- Ursi
- p-Hydroxyphenyl beta-D-glucoside
- p-Hydroxyphenyl beta-D-glucopyranoside
- Hydroquinone-O-beta-D-glucopyranoside
- Hydroquinone
- A-D-glucopyranoside
- C5INA23HXF
- Hydroquinone beta-D-glucopyranoside
- Arbutin, 95%
- 4-Hydroxyphenyl-.beta.-D-glucopyranoside
- Arbutyne
- β - arbutin
- MLS006012040
- p-Hydroxyphenyl ?-D-glucoside
- Hydroquinone ?-D-glucopyranoside
- SMR001215811
- DTXSID20859416
- BCP18027
- SY056800
- NSC4036
- p-Hydroxyphenyl .beta.-D-glucoside
- BDBM50130191
- FT-0622464
- FT-0649357
- CHEMBL79041
- BJRNKVDFDLYUGJ-UHFFFAOYSA-N
- Hydroquinone .beta.-D-glucopyranoside
- SCHEMBL20468232
- .beta.-Arbutin
- BCP18147
- HMS3655F18
- MFCD09838262
- (c) paragraph sign-Arbutin
- 2-Hydroxymethyl-6-(4-hydroxy-phenoxy)-tetrahydro-pyran-3,4,5-triol
- AKOS001581355
- AC-8030
- 4-Hydroxyphenyl .beta.-D-glucopyranoside
- SY051904
- p-Hydroxyphenyl .beta.-D-glucopyranoside
- SCHEMBL36352
- NS00004042
- B2694-078258
- 2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
- AKOS021730279
- HMS1648K06
- 4-Hydroxyphenyl hexopyranoside
-
- MDL: MFCD00016915
- インチ: 1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
- InChIKey: BJRNKVDFDLYUGJ-RMPHRYRLSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])O[H]
- BRN: 89673
計算された属性
- せいみつぶんしりょう: 272.089603g/mol
- ひょうめんでんか: 0
- XLogP3: -0.7
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 回転可能化学結合数: 3
- どういたいしつりょう: 272.089603g/mol
- 単一同位体質量: 272.089603g/mol
- 水素結合トポロジー分子極性表面積: 120Ų
- 重原子数: 19
- 複雑さ: 279
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- トポロジー分子極性表面積(TPSA): 120
- ひょうめんでんか: 0
- 互変異性体の数: 26
- ぶんしりょう: 272.25
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3582 (rough estimate)
- ゆうかいてん: 197.0 to 202.0 deg-C
- ふってん: 561.6°C at 760 mmHg
- フラッシュポイント: 293.4ºC
- 屈折率: -65.5 ° (C=4, H2O)
- ようかいど: H2O: 50 mg/mL hot, clear
- すいようせい: 10-15 g/100 mL at 20 ºC
- あんていせい: Stable. Hygroscopic - store under dry nitrogen.
- PSA: 119.61000
- LogP: -1.42910
- かんど: Hygroscopic
- じょうきあつ: 2.30X10-12 mm Hg at 25 °C (est)
- マーカー: 773
- 光学活性: [α]/D -64.0±2.0°, c = 3 in H2O
- ひせんこうど: -64 º (c=3)
- ようかいせい: 希酸によって加水分解されやすく、水とエタノールに溶けやすく、クロロホルム、エーテル、二硫化炭素に溶けない
Arbutin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S22; S24/25; S36; S26
- 福カードFコード:3-10-23
- RTECS番号:CE8863000
-
危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R20/21/22
Arbutin 税関データ
- 税関コード:29389090
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Arbutin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-3084-5g |
Arbutin |
497-76-7 | ≥98.0% | 5g |
$66.0 | 2022-04-27 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051904-25g |
Arbutin |
497-76-7 | ≥98% | 25g |
¥84.00 | 2024-07-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A828191-100g |
Arbutin |
497-76-7 | 98% | 100g |
¥272.00 | 2022-09-03 | |
| LKT Labs | A6804-10 g |
Arbutin |
497-76-7 | ≥98% | 10g |
$138.90 | 2023-07-11 | |
| ChemScence | CS-3084-500mg |
Arbutin |
497-76-7 | ≥98.0% | 500mg |
$55.0 | 2022-04-27 | |
| abcr | AB136757-25 g |
Arbutin, 95%; . |
497-76-7 | 95% | 25 g |
€66.70 | 2023-07-20 | |
| Ambeed | A309050-5g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol |
497-76-7 | 98% | 5g |
$7.0 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1289953-500g |
b-D-Glucopyranoside, 4-hydroxyphenyl |
497-76-7 | 98% | 500g |
$180 | 2024-06-06 | |
| abcr | AB176118-25 g |
4-Hydroxyphenyl beta-D-glucopyranoside, 98%; . |
497-76-7 | 98% | 25 g |
€80.40 | 2023-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051904-100g |
Arbutin |
497-76-7 | ≥98% | 100g |
¥288.00 | 2024-07-09 |
Arbutin サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:497-76-7)Arbutin
注文番号:sfd14936
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:497-76-7)Arbutin
注文番号:A827849
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 05:27
価格 ($):174.0
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
(CAS:497-76-7)Arbutin
注文番号:JH206
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:497-76-7)Arbutin
注文番号:TB02140
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:57
価格 ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:497-76-7)熊果甙
注文番号:LE5679041
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:44
価格 ($):discuss personally
Arbutin 関連文献
-
Naricha Pupinyo,Moragot Chatatikun,Anchalee Chiabchalard,Wanida Laiwattanapaisal Analyst 2019 144 290
-
Quancheng Zhou,Chuanxing Feng,Zheng Ruan RSC Adv. 2017 7 7914
-
Dong-Yang Zhang,Xiao-Hui Yao,Ming-Hui Duan,Meng Luo,Chun-Jian Zhao,Yuan-Gang Zu,Yu-Jie Fu Food Funct. 2015 6 3323
-
Laura C. Finney,Lorna J. Mitchell,Christopher J. Moody Green Chem. 2018 20 2242
-
Mukaidaisi Taiwaikuli,Ting Wang,Kui Chen,Yaoguang Feng,Jiangna Xing,Xin Huang,Na Wang,Lina Zhou,Hongxun Hao CrystEngComm 2023 25 2075
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:497-76-7)Arbutin

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:497-76-7)Arbutin

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ










